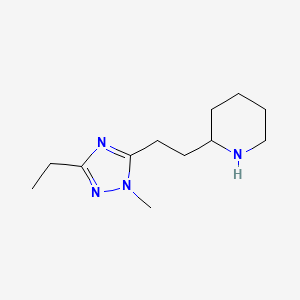
(1-(Thiophen-2-ylmethyl)cyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Thiophen-2-ylmethyl)cyclopropyl)methanamine is an organic compound with the molecular formula C9H13NS It features a cyclopropyl group attached to a methanamine moiety, which is further substituted with a thiophen-2-ylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Thiophen-2-ylmethyl)cyclopropyl)methanamine typically involves the reaction of cyclopropylmethylamine with thiophen-2-ylmethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(1-(Thiophen-2-ylmethyl)cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The methanamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydride or potassium carbonate are used to deprotonate the amine, facilitating nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted amines depending on the electrophile used.
Aplicaciones Científicas De Investigación
(1-(Thiophen-2-ylmethyl)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of (1-(Thiophen-2-ylmethyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1-(Thiophen-2-yl)cyclopropyl)methanamine
- 1-Cyclopropyl-N-(thiophen-2-ylmethyl)methanamine
Uniqueness
(1-(Thiophen-2-ylmethyl)cyclopropyl)methanamine is unique due to the presence of both a cyclopropyl group and a thiophen-2-ylmethyl group. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for the development of new compounds with specific biological activities.
Propiedades
Fórmula molecular |
C9H13NS |
|---|---|
Peso molecular |
167.27 g/mol |
Nombre IUPAC |
[1-(thiophen-2-ylmethyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C9H13NS/c10-7-9(3-4-9)6-8-2-1-5-11-8/h1-2,5H,3-4,6-7,10H2 |
Clave InChI |
HJYCMHUUQLTCFT-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CC2=CC=CS2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



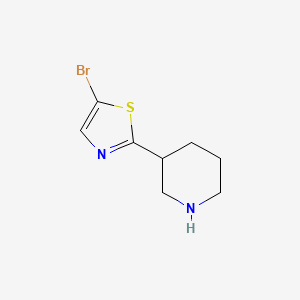
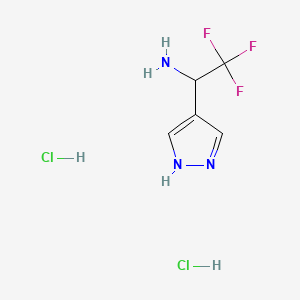
![[5-(4-Methylphenyl)oxan-2-yl]methanamine](/img/structure/B13539241.png)
![(R)-(2,3-Dichloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13539249.png)
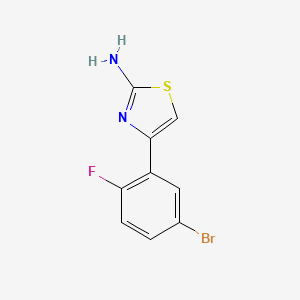
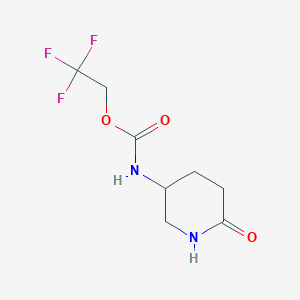
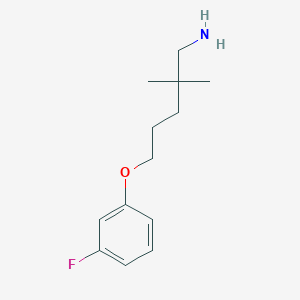
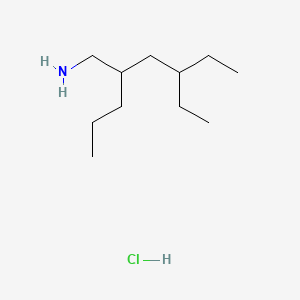
![[2-[Benzyl(propan-2-yl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13539278.png)
![(4s)-6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptan-1-one](/img/structure/B13539280.png)


